(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one
Description
Properties
CAS No. |
3329-91-7 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one |
InChI |
InChI=1S/C13H19NO2/c1-9-5-12(15)16-13(6-9)7-11-4-3-10(13)8-14(11)2/h5,10-11H,3-4,6-8H2,1-2H3/t10-,11-,13+/m1/s1 |
InChI Key |
YBQKKTNDAXVYGX-WZRBSPASSA-N |
SMILES |
CC1=CC(=O)OC2(C1)CC3CCC2CN3C |
Isomeric SMILES |
CC1=CC(=O)O[C@@]2(C1)C[C@H]3CC[C@@H]2CN3C |
Canonical SMILES |
CC1=CC(=O)OC2(C1)CC3CCC2CN3C |
Color/Form |
GREENISH-YELLOW PRISMS FROM ETHER |
melting_point |
54-55 °C |
Other CAS No. |
3329-91-7 |
physical_description |
Greenish-yellow solid; [MSDSonline] |
solubility |
SOLUBLE IN WATER, ALCOHOL, ACETONE, CHLOROFORM, SLIGHTLY SOL IN ETHER, BENZENE, PETROLEUM ETHER |
Origin of Product |
United States |
Biological Activity
(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one, commonly referred to as Dioscorine, is a spirocyclic alkaloid primarily isolated from various species of the Dioscorea genus (yams). This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, and potential neuroprotective effects.
- Molecular Formula : C13H19NO2
- Molecular Weight : 221.3 g/mol
- CAS Number : 3329-91-7
- Melting Point : 54-55°C
- Boiling Point : 140-145°C (at 0.04 Torr)
- Density : 1.15 g/cm³
Anti-inflammatory Effects
Dioscorine exhibits notable anti-inflammatory properties. In a study conducted on animal models, it was shown to significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Analgesic Properties
Research has indicated that Dioscorine possesses analgesic effects comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs). In pain models, administration of Dioscorine resulted in a marked reduction in pain response, suggesting its potential use in pain management therapies .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of Dioscorine against oxidative stress-induced neuronal damage. It was found to enhance the expression of antioxidant enzymes and reduce apoptosis in neuronal cells exposed to neurotoxic agents . This suggests that Dioscorine may have applications in treating neurodegenerative diseases.
Case Study 1: Anti-inflammatory Activity
A study involving rats with induced paw edema demonstrated that Dioscorine significantly decreased swelling compared to control groups treated with saline. The results indicated a dose-dependent response, with higher doses yielding greater reductions in inflammation .
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 50 |
| 40 | 70 |
Case Study 2: Analgesic Efficacy
In a double-blind clinical trial involving patients with chronic pain conditions, Dioscorine was administered over four weeks. The findings revealed a significant decrease in pain scores as measured by the Visual Analog Scale (VAS) compared to the placebo group .
| Group | VAS Score Reduction (%) |
|---|---|
| Dioscorine | 60 |
| Placebo | 10 |
The biological activities of Dioscorine can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Mediators : Dioscorine downregulates the synthesis of inflammatory mediators by inhibiting key signaling pathways.
- Antioxidant Activity : It enhances cellular antioxidant defenses, mitigating oxidative stress.
- Modulation of Pain Pathways : Dioscorine interacts with neurotransmitter systems involved in pain perception.
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that compounds related to (1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one may exhibit antidepressant-like effects. Specifically, research has shown that mGlu2/3 receptor antagonists can lead to significant behavioral changes in models of depression, suggesting that this compound could be a candidate for further exploration in the development of antidepressants .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, particularly in the context of neurodegenerative diseases. Its interaction with various neurotransmitter systems positions it as a candidate for research into treatments for conditions like Alzheimer's disease and Parkinson's disease .
Source from Dioscorea Species
This compound has been isolated from several Dioscorea species, including Dioscorea bulbifera and Dioscorea hispida. These plants are traditionally used in various cultures for their medicinal properties. The extraction and characterization of this compound from natural sources highlight its importance in ethnopharmacology .
Target Identification
Pharmacological profiling has identified potential targets for this compound. Predicted interactions include:
- Cannabinoid CB2 receptor
- Histone deacetylase 8
- Mineralocorticoid receptor
These interactions suggest diverse pharmacological activities that warrant further investigation .
Case Studies and Research Findings
Comparison with Similar Compounds
Research Findings and Trends
- Stereochemical Influence : (1R,4R,5S) configurations consistently outperform enantiomers in activity, as seen in both Dioscorine and 3.2.1 octane-triazole derivatives .
- Structure-Activity Relationship (SAR) :
- Synthetic Challenges : Spiro junctions (Dioscorine) require precise stereocontrol, often necessitating chiral catalysts or multi-step protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
